2-Fluoro-3-(trifluoromethyl)benzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-(trifluoromethyl)benzenesulfonyl chloride: is an organosulfur compound with the molecular formula C7H3ClF4O2S . It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a fluoro group at the second position and a trifluoromethyl group at the third position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Electrophilic Substitution: Another approach is the electrophilic substitution of 2-fluorobenzenesulfonyl chloride with trifluoromethylating agents like trifluoromethyl iodide in the presence of a catalyst.
Industrial Production Methods: Industrial production typically involves large-scale electrophilic substitution reactions, where the reaction conditions are optimized for yield and purity. The process may include steps like purification through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Fluoro-3-(trifluoromethyl)benzenesulfonyl chloride undergoes nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: This compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Catalysts: Lewis acids like aluminum chloride or iron(III) chloride.
Solvents: Dichloromethane, toluene, or acetonitrile.
Major Products:
Sulfonamides: Formed when reacted with amines.
Sulfonate esters: Formed when reacted with alcohols.
Sulfonate thioesters: Formed when reacted with thiols.
Scientific Research Applications
Chemistry:
Synthesis of Pharmaceuticals: Used as an intermediate in the synthesis of various pharmaceutical compounds due to its reactivity and ability to introduce sulfonyl groups.
Organic Synthesis: Employed in the synthesis of complex organic molecules, including agrochemicals and dyes.
Biology and Medicine:
Industry:
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(trifluoromethyl)benzenesulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide, sulfonate ester, and sulfonate thioester bonds. This reactivity is leveraged in various chemical syntheses to introduce sulfonyl groups into target molecules .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)benzenesulfonyl chloride
- 3-(Trifluoromethyl)benzenesulfonyl chloride
- 4-(Trifluoromethyl)benzenesulfonyl chloride
- 2-Fluorobenzenesulfonyl chloride
- 3-Fluorobenzenesulfonyl chloride .
Uniqueness:
- Positional Substitution: The unique positioning of the fluoro and trifluoromethyl groups on the benzene ring in 2-Fluoro-3-(trifluoromethyl)benzenesulfonyl chloride imparts distinct reactivity and properties compared to its analogs .
- Reactivity: The combination of electron-withdrawing groups (fluoro and trifluoromethyl) enhances the electrophilicity of the sulfonyl chloride group, making it more reactive in nucleophilic substitution reactions .
Properties
IUPAC Name |
2-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O2S/c8-15(13,14)5-3-1-2-4(6(5)9)7(10,11)12/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFDWDIVRHEMRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)Cl)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.